2-Ethyl vs 2-Methyl Substitution: Lipophilicity Shift and Predicted Pharmacokinetic Divergence
The target compound carries a 2-ethyl substituent on the quinazolinone core, whereas the closest catalogued analog (N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide) bears a 2-methyl group [1]. This single-carbon homologation increases computed logP from 0.34 (2-methyl analog) to 1.04 (2-ethyl target), and logD (pH 7.4) from 0.40 to 1.04 [1][2]. The ~0.6 log unit increase is large enough to influence membrane permeability, plasma protein binding, and metabolic stability in a manner that cannot be assumed equivalent without empirical measurement [3].
| Evidence Dimension | Computed lipophilicity (logP) and distribution coefficient (logD pH 7.4) |
|---|---|
| Target Compound Data | logP = 1.04; logD (pH 7.4) = 1.04 [1] |
| Comparator Or Baseline | 2-Methyl analog: logP = 0.34; logD (pH 7.4) = 0.40 [2] |
| Quantified Difference | ΔlogP ≈ +0.70; ΔlogD (pH 7.4) ≈ +0.64 |
| Conditions | Calculated via JChem predictor (ChemBase); consistent method across both compounds. |
Why This Matters
A ΔlogD of 0.6 units predicts a measurable difference in passive membrane permeability and tissue distribution, meaning the 2-ethyl compound and the 2-methyl analog cannot be treated as interchangeable in cellular or in vivo experiments.
- [1] ChemBase. N-[2-(2-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]pyridine-3-carboxamide. ChemBase ID: 228092. View Source
- [2] ChemBase. N-[2-(6,7-dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)ethyl]pyridine-3-carboxamide. ChemBase ID: 228204. View Source
- [3] Waring, M. J. Expert Opin. Drug Discov. 2010, 5, 235-248. Lipophilicity in drug discovery. View Source
